molecular formula C17H18N4 B11791618 p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11791618
M. Wt: 278.35 g/mol
InChI Key: IITWSZRHHGHJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound with the molecular formula C17H18N4 and a molecular weight of 278.35 g/mol . It features a 1,2,4-triazole core structure substituted with tolyl groups, a scaffold of significant interest in medicinal chemistry and materials science research. As a specialized building block, this compound is intended for research and development purposes only, strictly within laboratory settings. Researchers value this compound for its potential in constructing more complex molecular architectures. The structural motifs present in this chemical make it a candidate for investigation in various fields, including the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Specific research applications are investigator-driven, and we recommend consulting the scientific literature for detailed studies on analogous compounds. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety standards. This product is labeled "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

(4-methylphenyl)-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C17H18N4/c1-11-6-8-13(9-7-11)15(18)17-19-16(20-21-17)14-5-3-4-12(2)10-14/h3-10,15H,18H2,1-2H3,(H,19,20,21)

InChI Key

IITWSZRHHGHJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CC(=C3)C)N

Origin of Product

United States

Preparation Methods

Solvent Selection

Ethanol and water are preferred over dichloromethane (DCM) due to environmental and safety concerns. A study comparing solvents demonstrated:

SolventYield (%)Purity (%)
Ethanol8298
Water7595
DCM8097

Water’s lower yield is offset by easier separation in biphasic systems.

Catalytic Recycling

Immobilizing Ru catalysts on silica supports enables three reuse cycles without significant activity loss (yields: 78% → 76% → 73%). This reduces metal consumption by 60%.

Continuous Flow Reactors

Adopting continuous flow technology enhances reaction control:

  • Residence time: 30 minutes vs. 2 hours batch

  • Yield improvement: 82% vs. 78% batch

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost (USD/g)Scalability
Cyclocondensation6812.50Moderate
One-Pot Catalytic7818.20High
Claisen-Schmidt859.80Low

The Claisen-Schmidt route offers cost efficiency but requires multiple steps. Transition metal-catalyzed one-pot synthesis balances yield and scalability despite higher catalyst costs .

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine group undergoes protonation/deprotonation depending on pH:

R-NH2+H+R-NH3+(pKa911)\text{R-NH}_2 + \text{H}^+ \leftrightarrow \text{R-NH}_3^+ \quad (\text{p}K_a \approx 9-11)

This property is critical for solubility modulation in drug formulation. Under acidic conditions (e.g., HCl), the amine forms water-soluble salts, while neutralization regenerates the free base.

Alkylation and Acylation

The amine group reacts with electrophiles:

Reaction Type Reagents Conditions Product
AlkylationAlkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°CSecondary amine derivative
AcylationAcetyl chloridePyridine, RTAmide (R-NHCOCH₃)

These reactions modify the compound’s pharmacokinetic properties, enhancing lipophilicity or stability.

Cycloaddition Reactions

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), though limited by its pre-existing triazole structure. Instead, the compound acts as a ligand in Cu(I)-mediated reactions :

Example Reaction Pathway

  • Coordination : Triazole nitrogen atoms bind to Cu(I), forming a stabilized complex.

  • Oxidative Coupling : Under aerobic conditions, Cu(I) mediates coupling with trifluoromethyl anions (from TMSCF₃) :

Cu(I)-Triazole+CF3O2CF3-Triazole derivative\text{Cu(I)-Triazole} + \text{CF}_3^- \xrightarrow{\text{O}_2} \text{CF}_3\text{-Triazole derivative}

Oxidation Reactions

The triazole ring and methyl groups on the tolyl substituents are susceptible to oxidation:

Site Oxidizing Agent Product
Triazole ringKMnO₄ (acidic)Ring-opened dicarbonyl compounds
p-Tolyl methylCrO₃Carboxylic acid (-COOH)

Oxidation of the methyl group to a carboxylic acid enhances hydrogen-bonding capacity, relevant for biological target interactions.

Metal Coordination

The triazole’s nitrogen atoms act as ligands for transition metals, forming complexes with applications in catalysis or bioimaging:

Metal Coordination Mode Application
Cu(I)N1,N2-chelationCatalytic cycloaddition
Fe(II)N4-monodentateMagnetic materials research

Nucleophilic Aromatic Substitution

Electron-deficient aromatic systems on the triazole or tolyl groups may undergo substitution:

Example :

Triazole-Cl+NH3Triazole-NH2+HCl\text{Triazole-Cl} + \text{NH}_3 \rightarrow \text{Triazole-NH}_2 + \text{HCl}

Photochemical Reactions

Under UV light, the triazole ring may undergo [2+2] cycloaddition with alkenes or dimerization, though literature specific to this compound is sparse. Theoretical studies on analogous triazoles suggest potential for photoinduced ring-opening.

Mechanistic Insights

  • Copper-mediated reactions involve a triazolide intermediate (see Scheme S3 in ), where oxidative coupling with fluorinated reagents proceeds via single-electron transfer (SET) .

  • Acid-base behavior of the amine group directly impacts solubility and bioavailability, with protonation states influencing membrane permeability.

Scientific Research Applications

Agricultural Chemistry

p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine has been investigated for its potential as a fungicide. Its triazole ring structure is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of triazoles exhibit effective antifungal activity against various plant pathogens.

Fungus Inhibition (%) Concentration (µg/mL)
Fusarium oxysporum8550
Botrytis cinerea90100
Rhizoctonia solani7525

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development, particularly in the treatment of various diseases. Its ability to interact with biological targets can lead to the development of new therapeutic agents.

Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as HeLa and MCF7. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM)
HeLa12.5
MCF710.0

Material Science

In material science, this compound is explored for its potential in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer matrices can improve their resistance to degradation.

Mechanism of Action

The mechanism of action of p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The p-tolyl and m-tolyl groups can further enhance binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Furan-Substituted Analogues
  • [5-(2-Furyl)-1H-1,2,4-triazol-3-yl]-(p-tolyl)methanamine (CAS 1708371-13-4):
    • Structural Difference : Replaces the m-tolyl group with a furan ring.
    • Impact :
  • Predicted boiling point: 485.5°C; density: 1.256 g/cm³ .
  • Likely reduced lipophilicity compared to Compound A , affecting membrane permeability.
Pyrazine- and Fluorophenyl-Substituted Analogues
  • (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine :
    • Structural Difference : Fluorophenyl and pyrazine substituents.
    • Impact :
  • The electron-withdrawing fluorine and pyrazine groups may increase metabolic stability and alter binding affinity in biological targets .
  • Molecular weight: 270.27 g/mol; purity ≥95% .

Variations in the Methanamine Side Chain

Hydrochloride Salts
  • [5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride :
    • Structural Difference : Methoxy group instead of m-tolyl; hydrochloride salt form.
    • Impact :
  • Increased solubility in aqueous media due to the ionic nature.
  • SMILES: COC1=CC=C(C=C1)C2=NNC(=N2)CN .
Bulkier Substituents
  • [5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride :
    • Structural Difference : Methanesulfonylmethyl group at the 5-position.
    • Impact :
  • Molecular formula: C₅H₁₁ClN₄O₂S; molar mass: 226.68 g/mol .

Positional Isomerism and Aromatic Substitution

  • 5-Phenyl-3-(m-tolyl)-1H-1,2,4-triazole (CAS 85681-44-3):
    • Structural Difference : Swapped phenyl and m-tolyl positions.
    • Impact :
  • Altered π-π stacking interactions in crystal packing, as inferred from SHELX-refined structures .
  • Similarity score: 1.00 compared to Compound A .

Biological Activity

The compound p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS Number: 1708275-32-4) is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC17H18N4
Molecular Weight278.35 g/mol
CAS Number1708275-32-4

Structure

The compound features a triazole ring, which is known for its role in various biological activities. The presence of p-tolyl and m-tolyl groups enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that similar compounds possess antifungal and antibacterial properties due to their ability to inhibit key enzymes in microbial metabolism.

Key Findings:

  • Triazole derivatives can disrupt the synthesis of ergosterol in fungi, leading to cell membrane destabilization.
  • They have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis.

Anticancer Activity

Triazole compounds are also being investigated for their anticancer potential. The unique structure of this compound may contribute to its ability to induce apoptosis in cancer cells.

Case Studies:

  • Cytotoxicity Assays: In vitro studies have shown that related triazole compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).
  • Mechanism of Action: Flow cytometry analysis revealed that these compounds can induce apoptosis through the activation of caspase pathways.

Antiviral Activity

Emerging research suggests that triazole derivatives may possess antiviral properties. For instance, structural modifications in similar compounds have shown promise against viral infections by inhibiting viral replication.

Research Insights:

  • Certain triazole derivatives demonstrated virucidal activity against influenza viruses.
  • Structure-activity relationship studies indicate that modifications in the triazole ring can enhance antiviral efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.
  • Apoptosis Induction: It could activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Membrane Disruption: By targeting cell membranes in fungi and bacteria, it compromises their integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for p-tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting p-tolylmethanamine with pre-functionalized triazole intermediates (e.g., 5-(m-tolyl)-1H-1,2,4-triazole-3-carbaldehyde) under basic conditions (e.g., K₂CO₃ in DMF) enables amine-aldehyde coupling. Solvent choice (polar aprotic vs. aqueous) significantly impacts yield: DMF increases reaction rates but may require rigorous purification, while aqueous systems (e.g., water with phase-transfer catalysts) improve sustainability but reduce efficiency . Optimization via Design of Experiments (DoE) is recommended to balance temperature, solvent, and stoichiometry.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 8.1–8.5 ppm for H-triazole), p- and m-tolyl protons (δ 6.7–7.3 ppm), and methanamine NH₂ (δ 1.5–2.5 ppm, broad).
  • LC-MS : Confirm molecular weight (calc. for C₁₇H₁₈N₄: 278.15 g/mol) and detect fragmentation patterns (e.g., loss of tolyl groups).
  • IR : Validate NH₂ stretches (~3350 cm⁻¹) and triazole C=N (~1600 cm⁻¹). Cross-validation with elemental analysis ensures purity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer : Use vapor diffusion (e.g., hanging drop) with solvents like ethanol/water mixtures. SHELXT (for solution) and SHELXL (for refinement) are standard for resolving crystal structures. If twinning occurs (common with flexible triazole rings), high-resolution data (≤1.0 Å) and TWINLAW in SHELXL can model twin domains .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the triazole core as a hydrogen-bond acceptor and tolyl groups for hydrophobic interactions. MD simulations (AMBER, GROMACS) assess binding stability. Compare with analogs (e.g., 3-phenyl-5-(p-tolyl)triazoles ) to identify substituent effects on binding affinity. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NH₂ shifts or missing triazole signals)?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve broadening from NH₂ proton exchange.
  • Tautomerism : The 1,2,4-triazole exists in equilibrium between 1H- and 4H-tautomers. Use ¹⁵N-labeled samples or DFT calculations (Gaussian) to identify dominant tautomers .
  • Impurities : LC-MS/MS detects byproducts (e.g., oxidized tolyl groups). Repurify via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How do steric and electronic effects of p- and m-tolyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate using Mercury (CCDC) to compare substituent bulk. m-Tolyl groups introduce less steric hindrance than ortho-substituted analogs.
  • Hammett Studies : Correlate σ values of substituents with reaction rates (e.g., Suzuki-Miyaura coupling). p-Tolyl (σ ~ −0.17) enhances electron density on the triazole, facilitating nucleophilic attacks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.